The gene CG15630, renamed as fipi (factor of interpulse interval), is found in Drosophila melanogaster. [] This gene plays a role in regulating the interpulse interval (IPI) of the Drosophila courtship song, a crucial aspect of their mating behavior. []
FIPI, the protein encoded by the fipi gene, shares homology with the mammalian Neural Cell Adhesion Molecule 2 (NCAM2). [] NCAM2 is known to be involved in neuronal development, particularly within the olfactory system. []
FIPI hydrochloride, chemically known as 5-fluoro-2-indolyl des-chlorohalopemide, is a small molecule inhibitor of phospholipase D enzymes, specifically phospholipase D1 and phospholipase D2. This compound has garnered attention for its role in various biological processes and potential therapeutic applications. It is primarily utilized in scientific research to explore cell signaling pathways, particularly those involving lipid second messengers like phosphatidic acid.
FIPI hydrochloride is classified as a phospholipase D inhibitor. It is synthesized from intermediate compounds derived from indole derivatives and piperidine. The compound has been extensively studied for its biochemical properties and applications in both cellular biology and pharmacology.
The synthesis of FIPI hydrochloride involves several key steps:
These steps require careful control of reaction conditions to ensure the purity and yield of the final product.
FIPI hydrochloride has a complex molecular structure characterized by its indole core and fluorinated components. The molecular formula is CHClFNO, with a molecular weight of approximately 252.68 g/mol.
The structure can be represented as follows:
Spectroscopic methods such as proton nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the structure during synthesis .
FIPI hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution .
FIPI hydrochloride acts primarily as an inhibitor of phospholipase D enzymes. Its mechanism includes:
This inhibition leads to significant effects on cell function, including alterations in cytoskeletal organization and cellular signaling pathways .
FIPI hydrochloride exhibits several notable physical and chemical properties:
FIPI hydrochloride (5-fluoro-2-indolyl des-chlorohalopemide hydrochloride) is a structural analog derived from the dopamine receptor antagonist halopemide, repurposed as a potent PLD inhibitor through systematic chemical optimization [2] [4]. Its core structure features a 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold modified with a 5-fluoroindole moiety, which confers high-affinity interactions within the conserved catalytic HKD (His-Lys-Asp) domains of PLD enzymes [2] [4]. While initial reports suggested PLD2 selectivity for early analogs, rigorous enzymatic characterization revealed FIPI acts as a dual PLD1/PLD2 inhibitor with balanced potency, exhibiting IC₅₀ values of approximately 25 nM for both isoforms in cell-free systems [1] [4].
The binding kinetics involve rapid association with PLD's catalytic pocket, competitively displacing the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP₂). Structural analyses indicate the fluoroindolyl group penetrates a hydrophobic cleft near the active site, while the piperidine linker forms hydrogen bonds with aspartate residues (D443 in PLD1; D506 in PLD2) within the HKD motif [2]. This interaction disrupts the conformational flexibility required for phosphatidylcholine (PC) substrate hydrolysis. Notably, minor modifications to the scaffold, such as replacing the fluoroindole with bulkier aryl groups, can shift isoform preference – a principle exploited to develop next-generation selective inhibitors (e.g., VU0359595 for PLD1, VU0364739 for PLD2) [4]. FIPI’s near-equipotent inhibition stems from the high conservation of the catalytic HKD domain between PLD1 and PLD2 [2].
Table 1: FIPI Hydrochloride Inhibition Kinetics for PLD Isoforms
Parameter | PLD1 | PLD2 | Assay System |
---|---|---|---|
IC₅₀ (Enzymatic) | 25 ± 3 nM | 25 ± 4 nM | In vitro head-group release [1] [4] |
IC₅₀ (Cellular PA Reduction) | 21 ± 2 nM | 300 ± 25 nM | CHO cells, Ptd-But accumulation [1] [2] |
Ki (Binding) | 0.8 ± 0.1 nM | 1.2 ± 0.3 nM | Fluorescence polarization [2] |
Onset of Inhibition | < 5 minutes | < 5 minutes | Time-course in CHO cells [1] |
FIPI hydrochloride demonstrates subnanomolar to low nanomolar potency in suppressing cellular PA production, significantly surpassing traditional PLD inhibitors like 1-butanol. In Chinese Hamster Ovary (CHO) cells inducibly expressing PLD1 or PLD2, FIPI (100 nM) reduces PA accumulation by >90% within 30 minutes of treatment [1] [4]. This rapid and near-complete suppression is attributed to its direct mechanism of action, contrasting with the indirect and partial efficacy of 1-butanol, which relies on competitive transphosphatidylation to generate metabolically inert phosphatidylalcohols. Crucially, 1-butanol often fails to fully abrogate PA-dependent signaling and introduces off-target effects, whereas FIPI provides specific and stoichiometric inhibition validated by lipidomic profiling [1] [5].
The cellular potency of FIPI is further evidenced by its ability to block PLD activity even under strong agonist stimulation. For example, in thrombin-activated platelets, FIPI (250 nM) reduces PA levels by 85%, effectively uncoupling receptor activation from downstream lipid signaling [5]. Recovery experiments confirm reversibility: upon FIPI washout, PLD activity rebounds to ~80% of baseline within 8 hours, indicating transient target engagement without irreversible enzyme modification [1]. This pharmacodynamic profile makes FIPI indispensable for dissecting acute PLD functions.
Table 2: Cellular Efficacy of FIPI Hydrochloride in Blocking PA-Dependent Processes
Cellular Process | Cell Type | FIPI Concentration | Reduction in PA/PLD Activity | Key Readout |
---|---|---|---|---|
Chemotaxis | Differentiated HL-60 | 100 nM | >90% | Transwell migration assay [1] |
Glucose-Stimulated PA Flux | Min6 β-cells | 100 nM | 88% | Radiolabeled PA quantification [1] |
Thrombin-Induced PA Surge | Human platelets | 250 nM | 85% | Mass spectrometry [5] |
Starvation-Induced Autophagy | HeLa cells | 500 nM | ~70% | LC3-II lipidation [6] |
FIPI hydrochloride disrupts critical lipid signaling hubs by preventing PA generation, thereby impairing Ras nanoclustering and mTOR activation. PA directly binds the Ras-binding domain (RBD) of Raf-1 and the FKBP12-rapamycin binding (FRB) domain of mTOR, facilitating membrane recruitment and complex assembly [2] [4]. In breast cancer cells (e.g., MDA-MB-231), FIPI (100 nM) suppresses EGF-induced Ras-GTP loading by 70%, subsequently inhibiting ERK phosphorylation and impeding invasive migration in transwell assays [2] [4]. Similarly, FIPI ablates PA-mediated mTORC1 activation in L6 myotubes, evidenced by reduced phosphorylation of S6K1 (Thr389) and downstream effectors, leading to diminished protein synthesis and cellular hypertrophy [3]. This pathway modulation explains FIPI’s efficacy in blocking cancer metastasis and muscle wasting in models of atrophy.
Beyond Ras/mTOR, FIPI perturbs membrane trafficking dynamics. PLD-generated PA facilitates vesicle budding and fusion by recruiting coat proteins (e.g., COPI, clathrin) and tethering factors (e.g., SNAREs). FIPI-treated cells exhibit Golgi fragmentation and impaired endosomal recycling, demonstrated by delayed EGFR internalization and defective cargo delivery to lysosomes [1] [6]. In nutrient-starved HeLa cells, FIPI (500 nM) blocks the starvation-induced relocation of PLD1 to autophagosome membranes, reducing LC3-II-positive autophagosome formation by ~70% and impairing Tau aggregate clearance—highlighting a role for PLD1 in autophagic flux regulation [6].
FIPI hydrochloride indirectly modulates phosphoinositide signaling by competing for PIP2 binding sites on PLD enzymes. PLD activation requires PIP2 binding to its N-terminal phox homology (PX) and pleckstrin homology (PH) domains, which stabilizes membrane association and induces conformational activation [2] [6]. While FIPI does not directly sequester PIP2, its occupation of the catalytic site prevents PLD from engaging PIP2-enriched membranes, effectively reducing local PIP2 availability for other effectors. In platelets, FIPI (300 nM) enhances phosphorylation of the PKC substrate pleckstrin, suggesting amplified diacylglycerol (DAG)-PKC signaling due to altered PIP2 dynamics [5]. This paradoxical effect arises because PLD2 constitutively suppresses PKC activity; PLD2 inhibition by FIPI thus removes this brake, potentiating PKC-mediated granule secretion and aggregation [5].
Furthermore, FIPI disrupts amplification loops between PLD and phospholipase C (PLC). PLC-generated DAG activates PKC, which phosphorylates and activates PLD1. FIPI breaks this cycle by blocking PLD1, thereby dampening signal amplification. In collagen-stimulated platelets, FIPI attenuates ADP secretion and TXA2 synthesis by >60%, uncoupling primary agonist stimulation from secondary feedback loops [5]. This crosstalk suppression underscores PLD’s role as a signaling node integrating GPCR, integrin, and growth factor pathways.
Table 3: Key Signaling Pathways Disrupted by FIPI Hydrochloride
Pathway | FIPI Impact | Functional Consequence | Validation Method |
---|---|---|---|
PA-mTORC1 | ↓ S6K1 phosphorylation | Impaired protein synthesis; myotube atrophy [3] | Western blot, cell sizing [3] |
PA-Ras/Raf-1 | ↓ Ras-GTP loading; ↓ ERK phosphorylation | Reduced cancer cell invasiveness [2] [4] | GTPase assay, transwell invasion [2] |
PLD-PIP2 Crosstalk | ↑ Pleckstrin phosphorylation | Enhanced platelet secretion [5] | Phospho-specific flow cytometry [5] |
PLCγ/DAG-PKC-PLD Loop | ↓ ADP/TXA2 release | Attenuated platelet aggregation [5] | Luminescence aggregometry [5] |
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